molecular formula C21H21NO4 B2553724 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid CAS No. 1700368-07-5

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid

Cat. No. B2553724
CAS RN: 1700368-07-5
M. Wt: 351.402
InChI Key: FSCVZMKQHDWWQA-UHFFFAOYSA-N
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Description

“1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C21H21NO4 . It has a molecular weight of 351.4 g/mol . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.4 g/mol . It has a topological polar surface area of 84.9 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 393.15762283 g/mol .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been studied for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of various chemicals. These acids, while useful as precursors for industrial chemicals, can inhibit microbial growth at concentrations lower than desired yields, affecting their potential in biorenewable chemical production. Strategies to increase microbial tolerance through metabolic engineering have been explored, focusing on modifying cell membrane properties and intracellular pH to withstand the inhibitory effects of carboxylic acids (Jarboe et al., 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-related biological activity of natural carboxylic acids derived from plants has been reviewed, with findings indicating that structural differences significantly influence their antioxidant, antimicrobial, and cytotoxic properties. Such studies help in understanding how carboxylic acids can be applied in drug design and the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Application in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical with carboxyl and carbonyl functional groups, offers a versatile and cost-effective platform for drug synthesis. Its application ranges from direct use in drug synthesis to acting as a linker in pharmaceutical intermediates, demonstrating the potential of carboxylic acid derivatives in medicine (Zhang et al., 2021).

Bioisosteres for Drug Design

The search for novel carboxylic acid bioisosteres has been driven by the need to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and limited bioavailability. Recent developments have introduced new carboxylic acid substitutes that show improved pharmacological profiles, highlighting the role of carboxylic acids and their derivatives in drug development (Horgan & O’ Sullivan, 2021).

Liquid-Liquid Extraction of Carboxylic Acids

Advancements in solvent technology for the extraction of carboxylic acids from aqueous streams have been reviewed, emphasizing the efficiency of new solvents such as ionic liquids. This research is relevant for the recovery of carboxylic acids in industrial processes and highlights the ongoing innovation in separation technologies (Sprakel & Schuur, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

properties

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-22(21(19(23)24)11-6-12-21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVZMKQHDWWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1700368-07-5
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid
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